molecular formula C11H17N3O5 B040676 5-Methyl-2'-o-methylcytidine CAS No. 113886-70-7

5-Methyl-2'-o-methylcytidine

Cat. No.: B040676
CAS No.: 113886-70-7
M. Wt: 271.27 g/mol
InChI Key: CNVRVGAACYEOQI-FDDDBJFASA-N
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Description

5-Methyl-2’-O-Methylcytidine is a modified nucleoside that has been found in various organisms, including bacteria, archaea, and eukaryotes. It is a derivative of cytidine, where the cytosine base is methylated at the 5th position and the ribose sugar is methylated at the 2’-O position. This compound plays a significant role in the regulation of gene expression and RNA stability.

Biochemical Analysis

Biochemical Properties

5-Methyl-2’-o-methylcytidine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit IL-12 and IL-6 release induced by a toll-like receptor 9 (TLR9) agonist in mouse spleen cell cultures .

Cellular Effects

5-Methyl-2’-o-methylcytidine has significant effects on various types of cells and cellular processes. It is found in Huh7 cells infected with Zika virus, hepatitis C virus (HCV), poliovirus, or HIV-1 provirus but not uninfected Huh7 cells .

Molecular Mechanism

5-Methyl-2’-o-methylcytidine exerts its effects at the molecular level through various mechanisms. It stabilizes RNA structures by promoting base stacking and by increasing the thermal stability of hydrogen bonding with guanine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2’-O-Methylcytidine typically involves the methylation of cytidine at the 5th position of the cytosine base and the 2’-O position of the ribose sugar. One common method includes the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is usually carried out in anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prevent hydrolysis .

Industrial Production Methods

Industrial production of 5-Methyl-2’-O-Methylcytidine can be achieved through large-scale chemical synthesis using similar methylating agents and conditions as described above. The process involves multiple steps, including protection and deprotection of functional groups, purification using chromatography, and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2’-O-Methylcytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various methylated and hydroxymethylated cytidine derivatives, which have distinct biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2’-O-Methylcytidine is unique due to the presence of both 5-methyl and 2’-O-methyl groups, which confer distinct chemical and biological properties. These modifications enhance the stability and functionality of RNA, making it a valuable tool in various research and therapeutic applications .

Properties

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O5/c1-5-3-14(11(17)13-9(5)12)10-8(18-2)7(16)6(4-15)19-10/h3,6-8,10,15-16H,4H2,1-2H3,(H2,12,13,17)/t6-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVRVGAACYEOQI-FDDDBJFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595381
Record name 5-Methyl-2'-O-methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113886-70-7
Record name 5-Methyl-2'-O-methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the 2'-O-methylation in 5-methyl-2'-O-methylcytidine contribute to tRNA stability, especially in organisms living in extreme environments?

A1: The research paper highlights that 2'-O-methylation in m5Cm, alongside other modifications like N4-acetylation in N4-acetyl-2'-O-methylcytidine (ac4Cm) and N2-dimethylation in N2-dimethyl-2'-O-methylguanosine (m2(2)Gm), plays a crucial role in stabilizing the C3'-endo form of these nucleosides []. This stabilization leads to increased conformational rigidity, particularly in m5Cm []. This rigidity is particularly important for tRNAs in extremophile archaebacteria, as it helps maintain the tRNA's A-type conformation even at high temperatures []. This structural stability is essential for the tRNA to perform its function in protein synthesis under extreme conditions. In contrast, mesophile tRNAs, which exist in more temperate environments, utilize either base or ribose modifications, as these modifications are sufficient for stability at normal temperatures [].

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